

Application Note: Quantification of Trilinolenin using a Validated HPLC-MS/MS Method

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Compound of Interest

Compound Name: *Trilinolenin*
Cat. No.: B053071

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of **trilinolenin** in biological matrices. **Trilinolenin**, a triglyceride derived from three units of alpha-linolenic acid, is of significant interest in nutritional and pharmaceutical research. The described method utilizes reversed-phase chromatography for optimal separation and electrospray ionization (ESI) tandem mass spectrometry for selective and sensitive detection. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in clear, tabular formats.

Introduction

Trilinolenin (C₅₇H₉₂O₆) is a triglyceride found in various natural sources, notably in linseed oil.^{[1][2]} As a significant dietary source of omega-3 fatty acids, its accurate quantification is crucial for quality control in food and nutraceutical industries, as well as in pharmacokinetic and pharmacodynamic studies during drug development. HPLC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, enabling precise measurement of **trilinolenin** in complex biological samples. This method is based on reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and accuracy.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of **trilinolenin** from plasma or serum samples.

Materials:

- Plasma or serum sample
- Internal Standard (IS) spiking solution (e.g., Tripentadecanoic acid (T15:0) in isopropanol)
- Ice-cold acetonitrile
- Vortex mixer
- Centrifuge (capable of 4°C and >10,000 x g)
- Micropipettes
- HPLC vials with inserts

Procedure:

- Thaw plasma/serum samples on ice.
- In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.
- Spike the sample with 10 µL of the internal standard solution.
- Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation.
- Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant without disturbing the protein pellet.

- Transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system capable of binary gradient elution
- Autosampler maintained at 4°C
- Column oven
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 1: HPLC Parameters

Parameter	Value
Column	C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B	Acetonitrile/Isopropanol (80:20, v/v) with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient Program	Time (min)
0.0	
2.0	
12.0	
15.0	
15.1	
20.0	

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Data Acquisition	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

Compound	Precursor Ion (m/z) [M+NH4]+	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Trilinolenin	890.7	613.5	100	35
Tripentadecanoic (IS)	776.7	523.5	100	30

Note: The product ion for **trilinolenin** corresponds to the neutral loss of one linolenic acid molecule and ammonia from the precursor ion. The product ion for the internal standard corresponds to the neutral loss of one pentadecanoic acid molecule and ammonia.

Method Validation

The HPLC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical method validation guidelines.

Table 4: Method Validation Summary

Parameter	Acceptance Criteria	Result
Linearity (r^2)	≥ 0.99	> 0.995
Calibration Range	To be determined based on expected concentrations	1 - 1000 ng/mL
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	< 10%
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	< 12%
Intra-day Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	$\pm 8\%$
Inter-day Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	$\pm 10\%$
Limit of Quantification (LOQ)	Signal-to-noise ratio ≥ 10	1 ng/mL
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3	0.3 ng/mL
Recovery (%)	Consistent, precise, and reproducible	85 - 95%
Matrix Effect	Within acceptable limits (typically 85-115%)	Within limits

Visualizations



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Caption: Experimental workflow for **trilinolenin** quantification.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of **trilinolenin** in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation data, demonstrate the suitability of this method for applications in pharmaceutical research, clinical

diagnostics, and quality control of nutritional products. The use of a stable and appropriate internal standard ensures the accuracy and precision of the results.

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References

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